molecular formula C14H13NO3 B8475930 1-Nitro-3-(2-phenylethoxy)benzene

1-Nitro-3-(2-phenylethoxy)benzene

Cat. No.: B8475930
M. Wt: 243.26 g/mol
InChI Key: JZJFXHISOOKKSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Nitro-3-(2-phenylethoxy)benzene is a nitroaromatic compound featuring a nitro group (-NO₂) at the 1-position and a 2-phenylethoxy substituent (-OCH₂CH₂C₆H₅) at the 3-position of the benzene ring. The 2-phenylethoxy group is notable for its role in modulating electronic and steric effects, which can influence reactivity and interactions in biological systems .

Properties

Molecular Formula

C14H13NO3

Molecular Weight

243.26 g/mol

IUPAC Name

1-nitro-3-(2-phenylethoxy)benzene

InChI

InChI=1S/C14H13NO3/c16-15(17)13-7-4-8-14(11-13)18-10-9-12-5-2-1-3-6-12/h1-8,11H,9-10H2

InChI Key

JZJFXHISOOKKSL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCOC2=CC=CC(=C2)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Comparison Insights :

  • The nitro group’s IR absorption in 3f aligns with typical nitrobenzene derivatives, suggesting similar electronic environments in the target compound .

Substituent Variations: Phenylethynyl vs. Phenylethoxy

1-Nitro-3-(phenylethynyl)benzene (CAS 29338-47-4) replaces the oxygen atom in the phenylethoxy group with a carbon-carbon triple bond:

Property Value/Description Reference
Molecular Formula C₁₄H₉NO₂
Molar Mass 223.23 g/mol
Storage Conditions 2–8°C

Comparison Insights :

  • The phenylethynyl group introduces rigidity and extended conjugation, likely increasing thermal stability compared to the flexible 2-phenylethoxy chain in the target compound.
  • The absence of an ether oxygen may reduce polarity, affecting solubility in polar solvents .

Trifluoromethoxy and Trifluoromethylsulfonyl Derivatives

1-Nitro-3-(trifluoromethoxy)benzene

Property Value/Description Reference
Boiling Point 96°C
Molecular Formula C₇H₄F₃NO₃
Purity ≥98.0% (GC)

1-Nitro-3-(trifluoromethylsulfonyl)benzene

Property Value/Description Reference
Hazards Harmful by inhalation, skin contact, or ingestion

Comparison Insights :

  • Trifluoromethoxy and trifluoromethylsulfonyl groups are strong electron-withdrawing substituents, which would significantly lower the electron density of the benzene ring compared to the 2-phenylethoxy group. This could enhance electrophilic substitution reactivity at the nitro-substituted position .

Halogen-Substituted Analogs: 1-Iodo-4-(2-phenylethoxy)benzene

This compound substitutes iodine at the 1-position and retains the 2-phenylethoxy group at the 4-position:

Property Value/Description Reference
Molecular Formula C₁₄H₁₃IO
SMILES C1=CC=C(C=C1)CCOC2=CC=C(C=C2)I

Comparison Insights :

  • The iodine atom’s large atomic radius and polarizability may increase molecular weight and influence crystal packing or halogen bonding interactions, unlike the nitro group in the target compound .

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